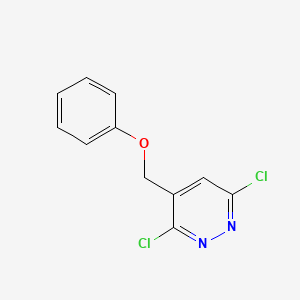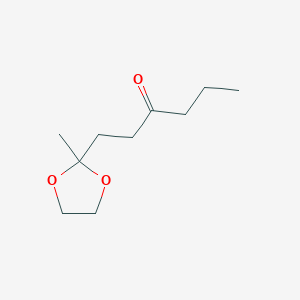silane CAS No. 109081-61-0](/img/structure/B14331173.png)
[(1-Methoxy-2-methylprop-2-en-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its molecular formula C8H18O2Si and a molecular weight of 174.32 g/mol . This compound is widely used in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens or acids .
Common Reagents and Conditions
Titanium Tetrachloride: Used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines.
Strong Oxidizing Agents: These can facilitate oxidation reactions, leading to the formation of various oxidized products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with titanium tetrachloride yields chiral β-lactams, while oxidation reactions can produce a range of oxidized derivatives .
科学的研究の応用
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including chiral β-lactams and other pharmaceuticals.
Polymer Chemistry: The compound acts as a catalyst or initiator in group-transfer polymerization, facilitating the formation of polymers with specific properties.
Material Science: It is employed in the development of advanced materials, such as hydrogels and cross-linked polymers.
作用機序
The mechanism of action of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene involves its reactivity with various molecular targets. The compound’s methoxy and trimethylsiloxy groups enable it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . These reactions often involve the formation of intermediate species, which then undergo further transformations to yield the final products.
類似化合物との比較
Similar Compounds
(1-Ethoxy-2-methylprop-2-en-1-yl)oxysilane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Methoxy-2-methyl-1-propene: Lacks the trimethylsiloxy group, resulting in different reactivity and applications.
Uniqueness
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene is unique due to its combination of methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and polymer chemistry, where it can facilitate the formation of complex molecules and materials .
特性
CAS番号 |
109081-61-0 |
|---|---|
分子式 |
C8H18O2Si |
分子量 |
174.31 g/mol |
IUPAC名 |
(1-methoxy-2-methylprop-2-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h8H,1H2,2-6H3 |
InChIキー |
GRVYQJSONFMGGM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


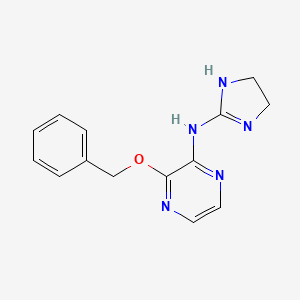
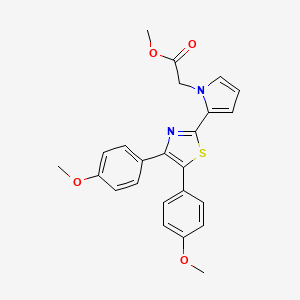
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
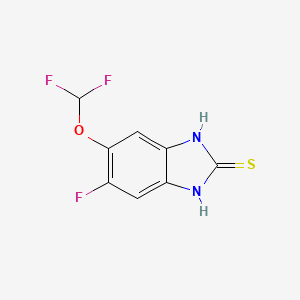
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
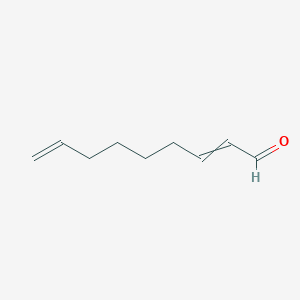
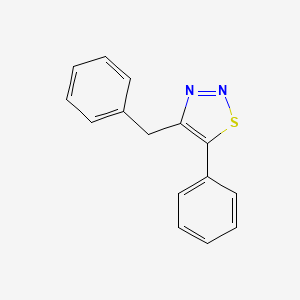
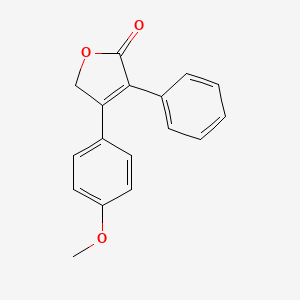
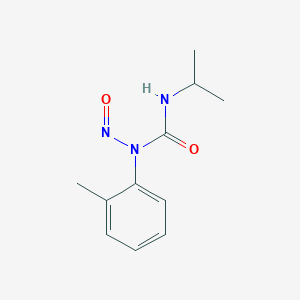
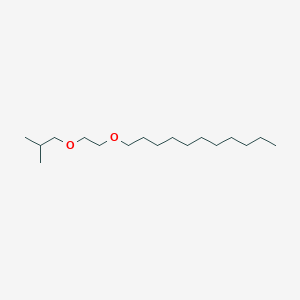
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
